An In-Depth Technical Guide to (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
An In-Depth Technical Guide to (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
This guide provides a comprehensive technical overview of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral building block with significant utility in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, reactivity, and practical applications, grounding all claims in verifiable data and established scientific principles.
Compound Identification and Structural Elucidation
(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a derivative of glutamic acid, specifically a mono-methyl ester of 3-aminoglutaric acid. The "(3S)" designation defines the stereochemistry at the chiral center (C3), which is critical for its application in stereospecific synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Key Identifiers:
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IUPAC Name: (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride
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Molecular Formula: C₆H₁₂ClNO₄
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Structure:
Physicochemical and Basic Properties
The compound's physical and chemical characteristics are dictated by its three primary functional groups: a free carboxylic acid, a protonated primary amine (as the hydrochloride salt), and a methyl ester.
| Property | Value | Source |
| Molecular Weight | 197.62 g/mol | (Calculated) |
| Appearance | Typically a white to off-white solid | General Supplier Data |
| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred from structure |
| Storage Temperature | Room temperature, sealed in a dry environment.[3] | [3] |
The "basic properties" of this molecule are nuanced. While the amino group is inherently basic, its presence as a hydrochloride salt means that in solution, the compound behaves as an acid. The protonated amine (NH₃⁺) acts as a weak acid, capable of donating a proton. This dual acidic (carboxylic acid) and weakly acidic (protonated amine) nature is fundamental to its reactivity and handling.
Acid-Base Chemistry in Aqueous Media
When dissolved in water, (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride establishes an equilibrium between its protonated, zwitterionic, and deprotonated forms. The pH of the solution will determine the predominant species. This behavior is crucial for reaction planning, such as during pH-sensitive coupling reactions or extractions.
Caption: Acid-base equilibrium of the compound in aqueous solution.
Reactivity and Synthetic Utility
The value of this compound lies in the differential reactivity of its functional groups, allowing for selective chemical modifications.
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Amine (NH₃⁺): The primary amine is a potent nucleophile once deprotonated (typically by adding a non-nucleophilic base like triethylamine). It readily participates in amide bond formation (acylation), reductive amination, and alkylation reactions. This is the most common site for synthetic elaboration.
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Carboxylic Acid (-COOH): This group can be activated (e.g., with carbodiimides like EDC) to form amide bonds with other amines or esterified under acidic conditions. Its presence allows for chain extension or conjugation to other molecules.
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Methyl Ester (-COOCH₃): The ester is the most stable of the three groups under neutral or mildly acidic conditions. It can be hydrolyzed to the corresponding carboxylic acid using strong acid or base (e.g., LiOH, NaOH) if the dicarboxylic acid is desired.
This trifunctional nature makes it a versatile building block, particularly as a non-proteinogenic amino acid analogue for creating peptide mimics (peptidomimetics) or as a chiral scaffold in drug discovery.
Synthesis Overview
The synthesis of amino acid methyl esters is a well-established field. Common methods involve the esterification of the parent amino acid using methanol in the presence of an acid catalyst.[4]
A typical laboratory-scale synthesis proceeds by reacting L-glutamic acid with methanol and a catalyst like hydrogen chloride or sulfuric acid.[5][6] The reaction is carefully controlled to favor the formation of the mono-ester over the di-ester.[5] Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions and good yields.[4]
Caption: Generalized workflow for the synthesis of amino acid methyl esters.
Experimental Protocol: Preparation of a Standard Aqueous Solution
This protocol describes the preparation of a 100 mM stock solution, a common starting point for many experimental workflows.
Materials:
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(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride (MW: 197.62 g/mol )
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High-purity water (e.g., Milli-Q or 18 MΩ·cm)
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Calibrated analytical balance
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Volumetric flask (e.g., 100 mL)
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Magnetic stirrer and stir bar
Procedure:
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Calculate Required Mass: To prepare 100 mL of a 100 mM solution:
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Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
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Mass (g) = 0.100 mol/L × 0.100 L × 197.62 g/mol = 1.976 g
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Weighing: Accurately weigh approximately 1.976 g of the compound using an analytical balance and transfer it into the 100 mL volumetric flask.
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Dissolution: Add approximately 70-80 mL of high-purity water to the flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
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Final Volume Adjustment: Once dissolved, carefully add high-purity water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
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Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
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Storage: Label the flask clearly and store it under appropriate conditions (typically 2-8°C for short-term use).
Self-Validation: The accuracy of this protocol relies on the calibration of the balance and the correct use of volumetric glassware. The purity of the starting material, as stated by the supplier, is also a critical parameter.
Safety and Handling
As a laboratory chemical, (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride requires standard safety precautions.
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Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]
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First Aid:
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[8][9]
Conclusion
(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride is a valuable and versatile chiral building block. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the synthesis of complex, high-value molecules in pharmaceutical and materials science research. A thorough understanding of its acid-base properties and the differential reactivity of its functional groups is paramount for its effective and safe utilization in the laboratory.
References
- NextSDS. (n.d.). (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information.
- ChemicalBook. (n.d.). L-(+)-Glutamic acid hydrochloride synthesis.
- NextSDS. (n.d.). (R)-4-AMino-5-Methoxy-5-oxopentanoic acid hydrochloride.
- Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
- National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- PubChem. (n.d.). (3S)-3-Amino-5-methoxy-5-oxopentanoic acid.
- Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
- MedchemExpress.com. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Farmalabor Materie Prime. (2012, December 5). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (S)-3-Aminopentanoic acid hydrochloride.
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- 1. nextsds.com [nextsds.com]
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- 5. L-(+)-Glutamic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
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